Application Note: Structural Elucidation of Stearamide AMP using NMR Spectroscopy

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Compound of Interest		
Compound Name:	Stearamide AMP	
Cat. No.:	B1610677	Get Quote

Introduction

Stearamide AMP, chemically known as N-(1-hydroxy-2-methylpropan-2-yl)octadecanamide, is a fatty acid amide used in various industrial and research applications. Its molecular structure, consisting of a long hydrophobic stearoyl chain and a polar head group derived from 2-amino-2-methyl-1-propanol (AMP), dictates its chemical and physical properties. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural confirmation and characterization of **Stearamide AMP**. This application note provides a detailed protocol for the structural elucidation of **Stearamide AMP** using one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Key Applications:

- Confirmation of chemical identity and structure.
- Purity assessment of synthesized Stearamide AMP.
- Identification of potential impurities or degradation products.
- Characterization for formulation and drug development purposes.

Experimental Protocols

1. Sample Preparation



Proper sample preparation is critical for obtaining high-quality NMR spectra.

- Sample Requirements: Approximately 5-10 mg of Stearamide AMP.
- Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for Stearamide AMP.
 Other potential solvents include deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆), depending on the desired experimental conditions and solubility.
- Procedure:
 - Weigh 5-10 mg of the Stearamide AMP sample directly into a clean, dry NMR tube.
 - Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the NMR tube.
 - Cap the tube and gently vortex or sonicate the sample to ensure complete dissolution.
 - \circ If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).
- 2. 1D NMR Spectroscopy Protocol (1H and 13C)

1D NMR provides fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
- ¹H NMR Acquisition Parameters:
 - Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
 - Spectral Width: 12-16 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay (d1): 1-5 seconds. A longer delay may be necessary for accurate integration of all proton signals.



- Number of Scans: 8-16 scans for a concentrated sample.
- ¹³C NMR Acquisition Parameters:
 - Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
 - Spectral Width: 200-240 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay (d1): 2-5 seconds.
 - Number of Scans: 1024-4096 scans, as the natural abundance of ¹³C is low.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Perform phase correction and baseline correction.
 - Reference the spectrum to the solvent peak or internal standard.
 - Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
- 3. 2D NMR Spectroscopy Protocol (COSY, HSQC, HMBC)

2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.[1][2]

- COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings within the molecule, revealing adjacent protons.
 - Pulse Program: Standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).
- HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protoncarbon (¹H-¹³C) pairs.



- Pulse Program: Standard HSQC experiment with gradient selection (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH), which is essential for connecting different molecular fragments.
 - Pulse Program: Standard HMBC experiment with gradient selection (e.g., 'hmbcgplpndqf' on Bruker instruments).

Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for **Stearamide AMP** based on the analysis of its constituent parts and related fatty acid amides.[3][4]

Table 1: Predicted ¹H NMR Chemical Shifts for Stearamide AMP in CDCl₃

Protons	Chemical Shift (δ) ppm (Predicted)	Multiplicity	Integration	Assignment
-CH₃ (stearoyl chain)	~0.88	Triplet	3H	a
-(CH ₂) ₁₄ -	~1.25	Broad Multiplet	28H	b
-CH ₂ -CH ₂ -C=O	~1.63	Multiplet	2H	С
-CH ₂ -C=O	~2.20	Triplet	2H	d
-NH-	~6.5-7.5	Broad Singlet	1H	е
-C(CH ₃) ₂ -	~1.30	Singlet	6H	f
-CH ₂ -OH	~3.45	Singlet	2H	g
-OH	Variable	Broad Singlet	1H	h

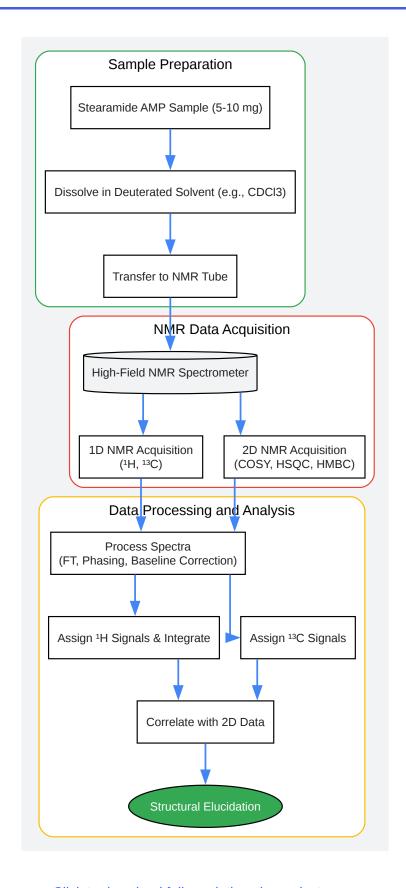
Table 2: Predicted ¹³C NMR Chemical Shifts for Stearamide AMP in CDCl₃



Carbons	Chemical Shift (δ) ppm (Predicted)	Assignment
-CH₃ (stearoyl chain)	~14.1	1
-(CH ₂) ₁₄ -	~22.7 - 31.9	2-15
-CH ₂ -CH ₂ -C=O	~25.6	16
-CH ₂ -C=O	~36.8	17
-C=O	~174.5	18
-C(CH ₃) ₂ -	~55.0	19
-C(CH ₃) ₂ -	~24.5	20
-CH ₂ -OH	~69.0	21

Mandatory Visualization





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Caption: Experimental workflow for the structural elucidation of **Stearamide AMP** by NMR spectroscopy.

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